1-Cyclohexyl-4-(piperidin-3-yl)piperazine
Overview
Description
1-Cyclohexyl-4-(piperidin-3-yl)piperazine is a chemical compound that features a piperazine ring substituted with a cyclohexyl group and a piperidin-3-yl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both piperidine and piperazine moieties in its structure suggests that it may exhibit a range of biological activities.
Mechanism of Action
Target of Action
It is known that piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are key synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities and pharmacological applications .
Pharmacokinetics
The compound’s molecular weight is 25141 g/mol, which may influence its pharmacokinetic properties.
Result of Action
It is known that piperidine derivatives can have a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives, a closely related class of compounds, have been shown to interact with various enzymes and proteins . For instance, some piperidine derivatives have been found to inhibit tubulin polymerization .
Molecular Mechanism
Some piperidine derivatives have been found to inhibit enzymes such as cholinesterase and beta-secretase .
Metabolic Pathways
Piperidine derivatives are known to be involved in various metabolic processes .
Preparation Methods
The synthesis of 1-Cyclohexyl-4-(piperidin-3-yl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically proceeds under basic conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .
Industrial production methods for this compound may involve the use of high-throughput synthesis techniques to produce large quantities efficiently. These methods often utilize automated systems and optimized reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
1-Cyclohexyl-4-(piperidin-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the piperidine or piperazine rings, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce any carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperidine or piperazine rings. Common reagents for these reactions include alkyl halides or acyl chlorides, leading to the formation of N-alkyl or N-acyl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-substituted derivatives.
Scientific Research Applications
1-Cyclohexyl-4-(piperidin-3-yl)piperazine has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of potential therapeutic agents.
Biology: In biological research, this compound can be used to study the effects of piperidine and piperazine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity and versatility make it valuable for producing a wide range of chemical products.
Comparison with Similar Compounds
1-Cyclohexyl-4-(piperidin-3-yl)piperazine can be compared with other similar compounds, such as:
1-Cyclohexylpiperazine: This compound lacks the piperidin-3-yl group, which may result in different biological activities and reactivity.
4-(Piperidin-3-yl)piperazine: This compound lacks the cyclohexyl group, which may affect its binding affinity and selectivity for certain targets.
N-Substituted Piperazines: These compounds have various substituents on the piperazine ring, leading to a wide range of biological activities and applications.
The uniqueness of this compound lies in its combined piperidine and piperazine moieties, which provide a versatile scaffold for the development of new chemical entities with diverse biological activities.
Properties
IUPAC Name |
1-cyclohexyl-4-piperidin-3-ylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3/c1-2-5-14(6-3-1)17-9-11-18(12-10-17)15-7-4-8-16-13-15/h14-16H,1-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUJHYCCLADBQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3CCCNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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